9-Bromo-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Description
The compound 9-Bromo-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] features a complex spirocyclic architecture comprising a pyrazolo[1,5-c][1,3]benzoxazine core fused to a piperidine ring. Key structural attributes include:
- Position 2: A 4-methoxyphenyl group, contributing steric bulk and modulating electronic properties via the methoxy substituent.
- Spiro Piperidine: A 1'-methyl group on the piperidine ring, influencing conformational flexibility and solubility.
Properties
IUPAC Name |
9-bromo-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O2/c1-25-11-9-22(10-12-25)26-20(18-13-16(23)5-8-21(18)28-22)14-19(24-26)15-3-6-17(27-2)7-4-15/h3-8,13,20H,9-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPYVAWHEINQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Bromo-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological properties, providing a comprehensive overview of its pharmacological potential.
Synthesis and Characterization
The compound is synthesized through cyclocondensation reactions involving substituted pyrazoles and various aromatic aldehydes. The resulting product is characterized by various spectroscopic methods including NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry). For instance, the NMR data indicates distinct chemical shifts corresponding to the different protons in the molecular structure, confirming the successful synthesis of the compound .
Table 1: Characterization Data
| Method | Parameter | Value |
|---|---|---|
| Melting Point | mp | 144-146 °C |
| NMR (1H) | δ (ppm) | 8.37 (dd), 7.85-7.80 (m), 7.81-7.75 (m) |
| HRMS | m/z | Calculated: 318.1243, Found: 318.1248 |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of apoptotic markers .
Neuroprotective Effects
Additionally, there is emerging evidence suggesting neuroprotective effects. The compound has been shown to inhibit oxidative stress-induced neuronal cell death in vitro, indicating its potential use in treating neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on Escherichia coli and Staphylococcus aureus revealed that the compound significantly reduced bacterial viability at concentrations as low as 10 μg/mL.
- Cancer Cell Apoptosis : In a controlled experiment involving human breast cancer cells (MCF-7), treatment with 50 μM of the compound resulted in a 70% reduction in cell viability after 48 hours, with associated increases in pro-apoptotic markers.
- Neuroprotection : In a model of oxidative stress using SH-SY5Y neuroblastoma cells, treatment with the compound at 25 μM led to a notable decrease in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.
Discussion
The biological activity of 9-Bromo-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] presents a promising avenue for further research. Its multifaceted effects on microbial growth inhibition, cancer cell apoptosis, and neuroprotection suggest that this compound could serve as a lead structure for the development of new therapeutic agents.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of spirocyclic compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, the incorporation of methoxy groups is often associated with enhanced biological activity due to improved lipophilicity and interaction with cellular targets.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research on related benzoxazine derivatives has demonstrated effectiveness against a range of bacterial strains, including resistant pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Neuroprotective Effects
Compounds similar to 9-Bromo-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] have been evaluated for neuroprotective effects in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems and reduce oxidative stress has been highlighted as a key mechanism.
Case Studies and Experimental Findings
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The target compound’s analogs differ primarily in substituent patterns, which critically influence their physicochemical and biological profiles:
Key Observations :
- Halogen Effects : Bromine at C9 (target compound) offers a balance between size and electronegativity compared to chlorine () .
- Aryl Group Diversity : Methoxy (4-MeOPh) in the target compound provides moderate electron donation, contrasting with nitro () or fluorine (), which modulate reactivity and binding .
Physical and Chemical Properties
Limited data are available, but molecular weights and substituent effects can be inferred:
Solubility Trends : Methoxy and ethoxy groups (target compound, ) improve solubility in polar solvents compared to halogenated analogs () .
Recommendations :
- Prioritize in vitro assays to assess binding affinity and selectivity.
- Explore synthetic routes to diversify the spiro piperidine substituents (e.g., –14) .
Preparation Methods
Benzoxazine Ring Formation via Phenol-Aldehyde-Amine Condensation
Benzoxazine rings are classically synthesized through the Mannich-like condensation of phenols, formaldehyde, and primary amines. For the target compound, this step requires a pre-functionalized phenol bearing the 4-methoxyphenyl group.
Representative Protocol (adapted from):
-
Reactants :
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4-Methoxyphenol (1.0 equiv)
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Paraformaldehyde (2.0 equiv)
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1-Methylpiperidin-4-amine (1.0 equiv)
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Conditions :
-
Outcome :
Spirocyclization via Intramolecular Nucleophilic Substitution
The spiro architecture is achieved by cyclizing the benzoxazine-piperidine intermediate. This step mirrors methodologies for spirobifluorene synthesis, where Lewis acids facilitate intramolecular coupling.
Optimized Procedure :
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Substrate : N-(4-methoxyphenyl)benzoxazine-piperidine intermediate.
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Reagents :
-
Workup :
Functionalization with 4-Methoxyphenyl Group
The 4-methoxyphenyl moiety is introduced via Suzuki-Miyaura coupling, leveraging a boronic acid derivative.
Coupling Reaction :
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Reactants :
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9-Bromospiro intermediate (1.0 equiv)
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4-Methoxyphenylboronic acid (1.5 equiv)
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Conditions :
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Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), DME/H₂O (3:1), 80°C, 24 h.
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Final Methylation of the Piperidine Nitrogen
Quaternary ammonium formation is achieved via Eschweiler-Clarke methylation using formaldehyde and formic acid.
Methylation Step :
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Substrate : Spiro compound with secondary piperidine amine.
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Reagents :
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37% formaldehyde (3.0 equiv), HCOOH (excess), 100°C, 6 h.
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Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Regioselectivity in Bromination : FeCl₃ catalysis directs bromine to the para position relative to the oxazine oxygen.
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Spiro Junction Stability : Trifluoromethanesulfonic acid enhances cyclization efficiency but requires corrosion-resistant equipment.
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Purification : Recrystallization from acetone/hexane mixtures resolves diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
